3-Bromo-2-oxo(1-~13~C)propanoic acid
Overview
Description
3-Bromo-2-oxo(1-~13~C)propanoic acid is a chemical compound that belongs to the family of alpha-keto acids. It is a labeled compound used in various scientific research fields, including medical, environmental, and industrial research. The compound is characterized by the presence of a bromine atom and a carbonyl group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-oxo(1-~13~C)propanoic acid can be achieved through the bromination of pyruvic acid. The reaction typically involves the addition of bromine to pyruvic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the bromination of pyruvic acid, followed by purification processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-oxo(1-~13~C)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The carbonyl group can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-2-oxo(1-~13~C)propanoic acid is used in various scientific research applications, including:
Chemistry: As a labeled compound, it is used in tracer studies to investigate reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation of carbon atoms into biological molecules.
Medicine: The compound is used in research to study the effects of brominated compounds on biological systems.
Industry: It is used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxo(1-~13~C)propanoic acid involves its interaction with biological molecules through its carbonyl and bromine functional groups. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropanoic acid: Similar in structure but lacks the carbonyl group.
3-Bromo-2-(bromomethyl)propanoic acid: Contains an additional bromine atom on the methyl group.
Propanoic acid, 3-bromo-2-oxo-, ethyl ester: An ester derivative of the compound .
Uniqueness
3-Bromo-2-oxo(1-~13~C)propanoic acid is unique due to its labeled carbon atom, which makes it particularly useful in tracer studies and metabolic research. The presence of both bromine and carbonyl groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
3-bromo-2-oxo(113C)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRZDZJYSJLDBS-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[13C](=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745825 | |
Record name | 3-Bromo-2-oxo(1-~13~C)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-50-2 | |
Record name | 3-Bromo-2-oxo(1-~13~C)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173018-50-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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